![molecular formula C14H20O2S2 B14237146 6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 344452-73-9](/img/structure/B14237146.png)
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Dioxa-3,12-dithiabicyclo[1231]octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure containing oxygen and sulfur atoms
Méthodes De Préparation
The synthesis of 6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the bicyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the modulation of various biological pathways, including enzyme inhibition or activation. The compound’s bicyclic structure allows it to fit into specific binding sites, making it a valuable tool in studying molecular interactions.
Comparaison Avec Des Composés Similaires
6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene can be compared with other similar compounds, such as:
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene: This compound contains nitrogen atoms in place of sulfur, leading to different chemical properties and reactivity.
6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene: Another similar compound with nitrogen atoms, which affects its interactions and applications.
The uniqueness of this compound lies in its sulfur-containing bicyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
344452-73-9 |
|---|---|
Formule moléculaire |
C14H20O2S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
6,9-dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C14H20O2S2/c1-2-13-10-14(3-1)12-18-9-7-16-5-4-15-6-8-17-11-13/h1-3,10H,4-9,11-12H2 |
Clé InChI |
KQULGWYWKBXTOF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCSCC2=CC=CC(=C2)CSCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
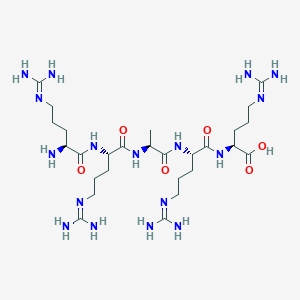
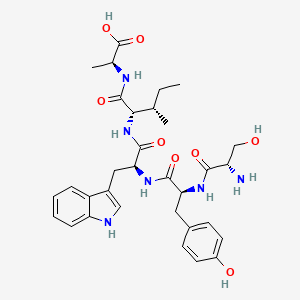
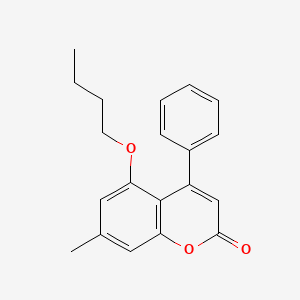

![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
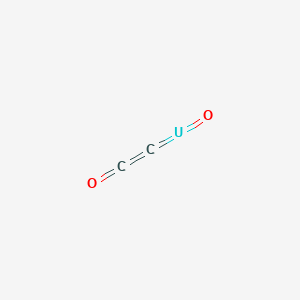
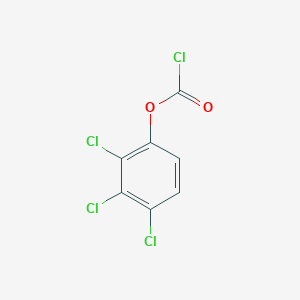
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)

